2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride
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Overview
Description
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H10N2.2ClH. It is a white to light yellow solid that is soluble in organic solvents such as ethanol and chloroform but insoluble in water . This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability and efficacy. These properties can vary widely between different compounds and are influenced by many factors, including the compound’s chemical structure and the individual’s metabolism .
The action environment, or the conditions under which the compound is administered, can also influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized by the body .
Preparation Methods
The synthesis of 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine with 1-bromo-2-pyrrolylethane . The reaction conditions usually include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The product is then purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into the medicinal properties of this compound includes its potential use as a pharmaceutical intermediate. It may be involved in the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Comparison with Similar Compounds
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-(1H-pyrrol-2-yl)pyridine: This compound has a similar structure but differs in the position of the pyrrole ring attachment. It is also used in organic synthesis and has similar applications in research.
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound contains a pyrazole ring instead of a pyrrole ring. It has different chemical properties and applications, particularly in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-5,10H,6-7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDDRDVGQUTGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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